N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide
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Overview
Description
DS18561882 is a highly potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme involved in one-carbon metabolism. This compound has shown significant potential in cancer research due to its ability to inhibit tumor growth by targeting MTHFD2, which is overexpressed in various cancer types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS18561882 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of DS18561882 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to obtain a product with high purity suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
DS18561882 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in DS18561882.
Substitution: Substitution reactions can introduce different substituents to the compound, potentially altering its activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification
Major Products
The major products formed from these reactions include various derivatives of DS18561882, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
DS18561882 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of MTHFD2 in one-carbon metabolism.
Biology: Investigated for its effects on cell proliferation and apoptosis in cancer cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
DS18561882 exerts its effects by selectively inhibiting MTHFD2, an enzyme involved in one-carbon metabolism. The inhibition of MTHFD2 disrupts the production of nucleotides and other essential biomolecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound binds to the active site of MTHFD2, preventing its enzymatic activity and thereby exerting its anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) inhibitors: These compounds also target enzymes involved in one-carbon metabolism but with different selectivity profiles.
Other MTHFD2 inhibitors: Compounds such as LY345899 and AGF347 have been studied for their inhibitory effects on MTHFD2
Uniqueness
DS18561882 stands out due to its high potency and selectivity for MTHFD2, with an IC50 value of 0.0063 μM. It also exhibits a good oral pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKAKSSZSQPTDZ-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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